
N-(4-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a phenyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of Benzoxazole Ring: The initial step involves the cyclization of 2-aminophenol with a carboxylic acid derivative to form the benzoxazole ring.
Introduction of Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the benzoxazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Methoxyphenyl Group Addition: The methoxyphenyl group is added via a nucleophilic aromatic substitution reaction, where 4-methoxyaniline reacts with the benzoxazole derivative.
Formation of Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate product with an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with the active sites of the target molecules . The pathways involved include the inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-1H-indole-5-carboxamide
- N-(4-methoxyphenyl)-1H-imidazole-5-carboxamide
- N-(4-methoxyphenyl)-1H-pyrrole-5-carboxamide
Uniqueness
N-(4-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is unique due to its benzoxazole ring structure, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C21H16N2O3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C21H16N2O3/c1-25-17-10-8-16(9-11-17)22-21(24)15-7-12-19-18(13-15)20(26-23-19)14-5-3-2-4-6-14/h2-13H,1H3,(H,22,24) |
InChI Key |
DDNOEFXIWKPASX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-Methyl-3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11254872.png)
![N-cycloheptyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11254880.png)

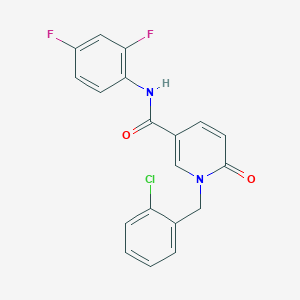
![N-(benzo[d]thiazol-2-yl)-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B11254887.png)
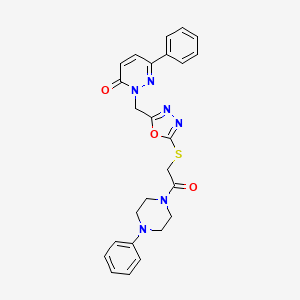
![4-(Diethylsulfamoyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-YL)methyl]benzamide](/img/structure/B11254896.png)
![Methyl 4-(2-{[5-methyl-4-(1H-pyrrol-1-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamido)benzoate](/img/structure/B11254897.png)
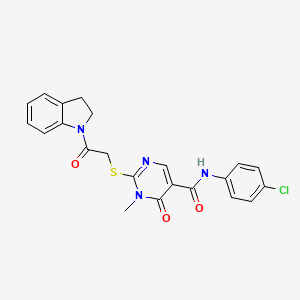
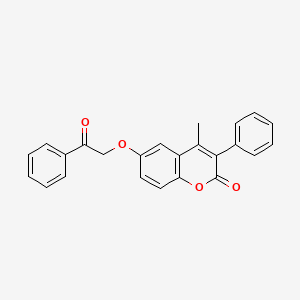
![5-[(2,4-dimethylphenyl)methyl]-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B11254919.png)
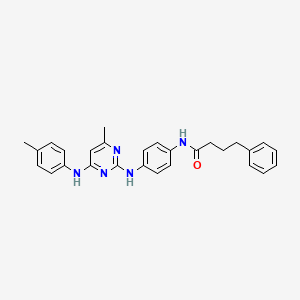
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(pyridin-4-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11254940.png)

